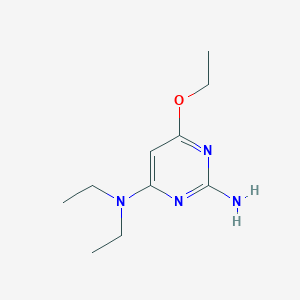
6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine (EDPD) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture. EDPD is a white crystalline powder that has a molecular weight of 228.3 g/mol. It is soluble in water and other organic solvents and is stable under normal conditions.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine is not fully understood. However, studies have shown that this compound inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the cell cycle and leads to cell death. This compound has also been shown to inhibit the activity of thymidylate synthase, another enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animals. Studies have also shown that this compound does not have any significant effects on the liver and kidney function, hematological parameters, or body weight. However, this compound has been shown to cause a decrease in the levels of folic acid in the body, which can lead to anemia and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine in lab experiments include its low toxicity profile, stability, and ease of synthesis. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life in the body, which can limit its effectiveness in certain applications.
Direcciones Futuras
For research on 6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine include investigating its potential use as a diagnostic tool and alternative to traditional pesticides, as well as further studies to fully understand its mechanism of action and potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine involves the reaction of ethyl orthoformate with 2,4-diaminopyrimidine in the presence of ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized this compound can be improved by recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
6-Ethoxy-N4,N4-diethylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antiparasitic activities. It has also been investigated for its potential use as a diagnostic tool for detecting cancer and infectious diseases. In agriculture, this compound has been shown to exhibit herbicidal and fungicidal activities, making it a potential alternative to traditional pesticides.
Propiedades
Número CAS |
150662-09-2 |
|---|---|
Fórmula molecular |
C10H18N4O |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
6-ethoxy-4-N,4-N-diethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H18N4O/c1-4-14(5-2)8-7-9(15-6-3)13-10(11)12-8/h7H,4-6H2,1-3H3,(H2,11,12,13) |
Clave InChI |
FJZVZFREEWTNOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=NC(=N1)N)OCC |
SMILES canónico |
CCN(CC)C1=CC(=NC(=N1)N)OCC |
Sinónimos |
2,4-Pyrimidinediamine,6-ethoxy-N4,N4-diethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



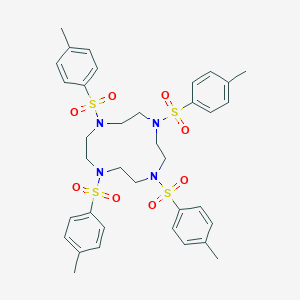

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
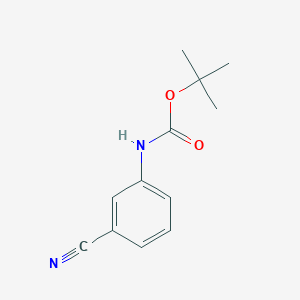
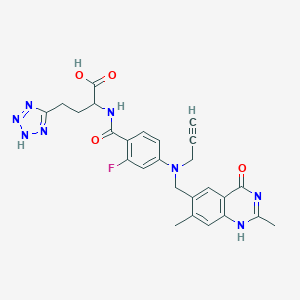
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)
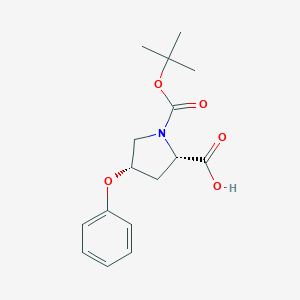
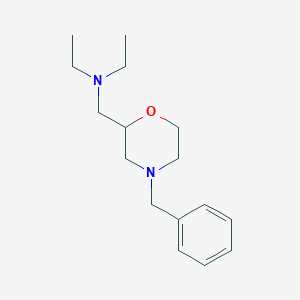
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)